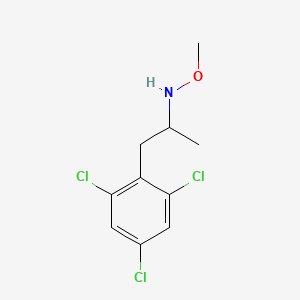

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE

Übersicht

Beschreibung

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is a chemical compound with the molecular formula C10H12Cl3NO and a molecular weight of 268.6 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Vorbereitungsmethoden

The synthesis of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves several steps:

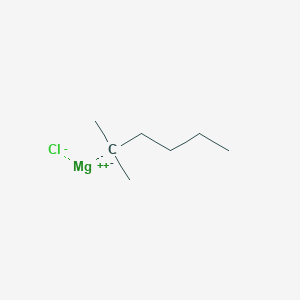

Starting Material: 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime.

Reaction with Acetic Acid and Sulphuric Acid: The starting material is dissolved in acetic acid, and sulphuric acid is added while maintaining the temperature at 20-23°C.

Hydrogenation: Platinum on charcoal is added as a catalyst, and the mixture is hydrogenated under pressure.

Neutralization and Extraction: The reaction mixture is neutralized with sodium hydroxide and extracted with tert-butyl methyl ether.

Purification: The organic phase is washed with water and evaporated to obtain the crude product.

Analyse Chemischer Reaktionen

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE undergoes various chemical reactions:

Reduction: The compound can be reduced using hydrogen in the presence of a platinum catalyst.

Substitution: It can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.

Oxidation: The compound can be oxidized under specific conditions to form different products.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: It is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with biological pathways, leading to its effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

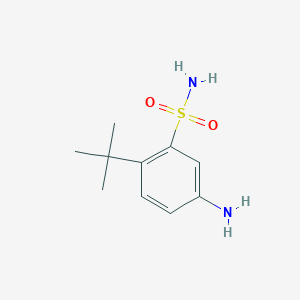

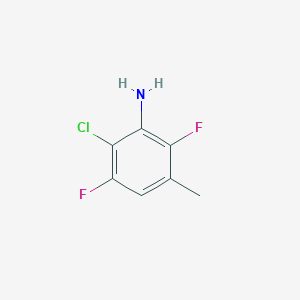

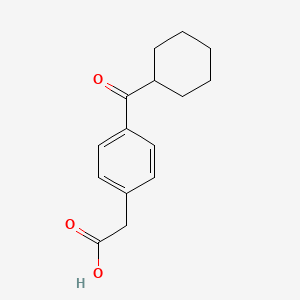

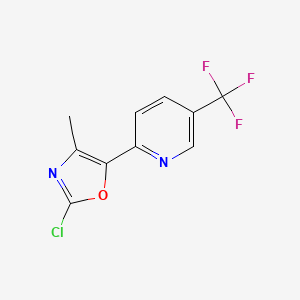

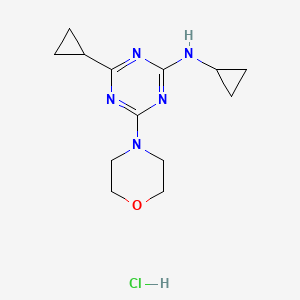

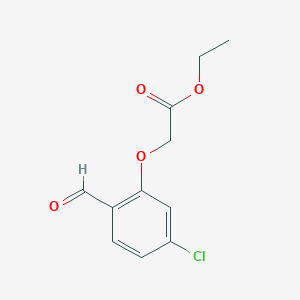

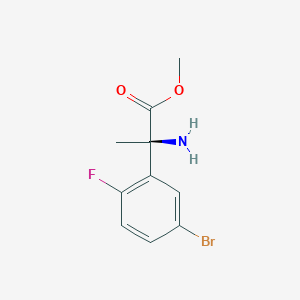

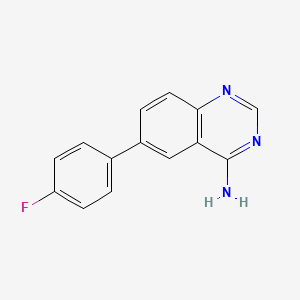

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is unique due to its specific structure and reactivity. Similar compounds include:

N-Methyl-1,2-phenylenediamine: Used in the synthesis of benzimidazoles.

MPTP hydrochloride: Known for its effects on the nervous system.

These compounds share some structural similarities but differ in their specific applications and reactivity.

Eigenschaften

CAS-Nummer |

1228284-78-3 |

|---|---|

Molekularformel |

C10H12Cl3NO |

Molekulargewicht |

268.6 g/mol |

IUPAC-Name |

N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine |

InChI |

InChI=1S/C10H12Cl3NO/c1-6(14-15-2)3-8-9(12)4-7(11)5-10(8)13/h4-6,14H,3H2,1-2H3 |

InChI-Schlüssel |

YEYSNJKFDGOAAP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=C(C=C(C=C1Cl)Cl)Cl)NOC |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-(2,2-dimethyl-propyl)-3H-imidazo[4,5-b]pyridin-2-ylamine](/img/structure/B8391324.png)